

# Cephameycin C producing microorganisms like *Streptomyces clavuligerus*.

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## Compound of Interest

Compound Name: Cephameycin C

Cat. No.: B1213690

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## An In-depth Technical Guide to Cephameycin C Producing Microorganisms

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Cephameycin C** is a potent  $\beta$ -lactam antibiotic, distinguished from cephalosporins by the presence of a 7- $\alpha$ -methoxy group, which confers significant resistance to  $\beta$ -lactamase enzymes. This property makes **cephameycin C** and its derivatives valuable tools in combating bacterial infections, particularly those caused by  $\beta$ -lactamase-producing strains. The primary industrial producers of **cephameycin C** are filamentous bacteria belonging to the order Actinomycetales, with *Streptomyces clavuligerus* being the most extensively studied model organism. Other notable producers include *Streptomyces cattleya*, *Nocardia lactamdurans* (now reclassified as *Ammycolatopsis lactamdurans*), and *Streptomyces jumonjinensis*.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the biosynthesis of **cephameycin C**, its intricate regulatory networks, and detailed experimental protocols relevant to the study and optimization of its production in these microorganisms.

### Biosynthesis of Cephameycin C

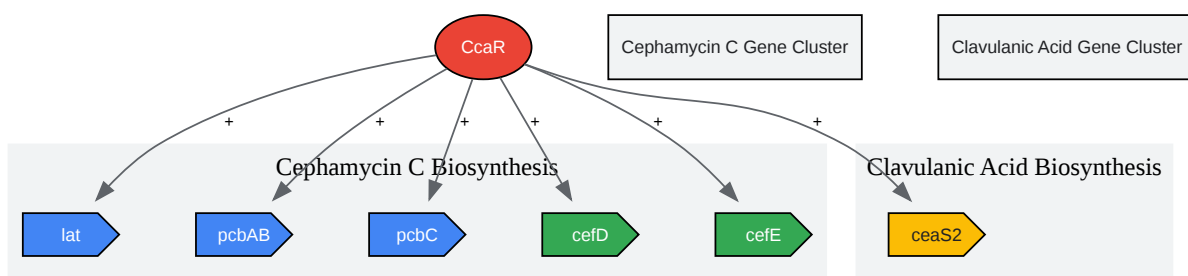
The biosynthesis of **cephameycin C** is a complex, multi-step enzymatic process that begins with the condensation of three precursor amino acids: L-lysine, L-cysteine, and L-valine. The

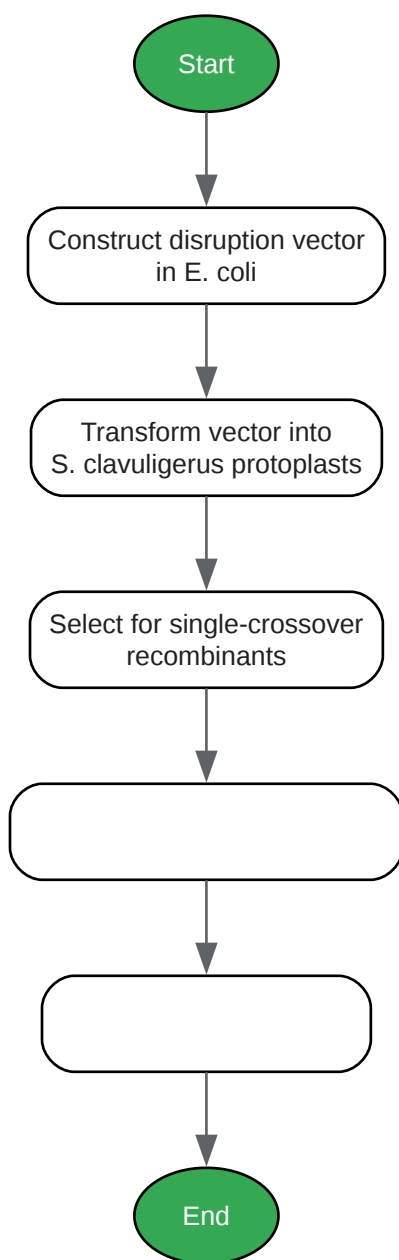
pathway can be broadly divided into early, middle, and late stages. The genes encoding the biosynthetic enzymes are typically clustered together on the microbial chromosome, facilitating coordinated regulation.<sup>[2][3]</sup>

The initial steps involve the conversion of L-lysine into L- $\alpha$ -aminoadipic acid (L-AAA). This is followed by the non-ribosomal peptide synthetase (NRPS) activity of ACV synthetase (ACVS), which condenses L-AAA, L-cysteine, and D-valine to form the tripeptide  $\delta$ -(L- $\alpha$ -aminoadipyl)-L-cysteinyl-D-valine (ACV). The subsequent cyclization of ACV by isopenicillin N synthase (IPNS) yields isopenicillin N, the first bioactive intermediate in the pathway.

Isopenicillin N is then epimerized to penicillin N, which undergoes ring expansion catalyzed by deacetoxycephalosporin C synthase (DAOCS or expandase) to form deacetoxycephalosporin C (DAOC). A series of subsequent modifications, including hydroxylation, carbamoylation, and the characteristic 7- $\alpha$ -methoxylation, convert DAOC into the final product, **cephamycin C**.

## Cephamycin C Biosynthetic Pathway





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